4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine
CAS No.: 260441-60-9
Cat. No.: VC11832871
Molecular Formula: C10H16N4O3S
Molecular Weight: 272.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260441-60-9 |
|---|---|
| Molecular Formula | C10H16N4O3S |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | 4-methoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C10H16N4O3S/c1-17-10-7-9(11-8-12-10)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | PCSDXEMCNKUGAW-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C |
| Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine is CHNOS, with a molecular weight of 287.34 g/mol. Key structural elements include:
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A pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
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A methoxy group (-OCH) at position 6.
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A 4-methanesulfonylpiperazine group (-N(CHCH)N-SOCH) at position 4.
The methanesulfonyl (mesyl) group enhances solubility and modulates electronic properties, while the piperazine moiety contributes to conformational flexibility and target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine typically involves multi-step reactions:
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Chlorination of Pyrimidine Precursors:
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Piperazine Substitution:
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Purification:
Key Intermediates
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4,6-Dichloropyrimidine: A common precursor for pyrimidine derivatives .
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1-Methanesulfonylpiperazine: Synthesized via sulfonylation of piperazine with methanesulfonyl chloride .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 129–133°C (predicted) | |
| Solubility | Soluble in DMSO, methanol; sparingly in water | |
| LogP (Partition Coefficient) | ~1.2 (estimated) | |
| pKa | ~-3.4 (sulfonamide group) |
Biological Activity and Applications
Kinase Inhibition
Structural analogs of this compound, such as thieno[3,2-d]pyrimidines, exhibit potent inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making them candidates for cancer therapy . For example:
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GDC-0941: A thieno[3,2-d]pyrimidine derivative with an IC of 3 nM against PI3Kα, demonstrating antitumor efficacy in xenograft models .
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The methanesulfonyl group enhances binding affinity to kinase ATP pockets by forming hydrogen bonds with lysine residues .
Antibacterial and Antiviral Activity
Pyrimidine scaffolds are explored for antimicrobial applications. For instance, 4,6-dimethoxy-2-methanesulfonylpyrimidine derivatives exhibit herbicidal and antifungal properties .
Pharmacokinetics and Toxicity
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ADME Profile:
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Toxicity:
Industrial and Research Significance
Patent Landscape
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CN103073505A: Describes methods for synthesizing 4,6-dichloropyrimidine intermediates .
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WO2008070740A1: Covers thieno[3,2-d]pyrimidines as PI3K inhibitors, highlighting the therapeutic relevance of analogous structures .
Challenges and Innovations
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